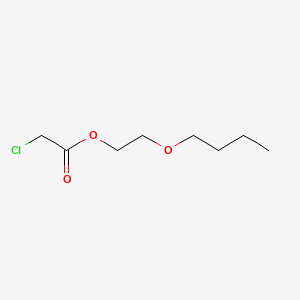
2-Butoxyethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl chloroacetate is a useful research compound. Its molecular formula is C8H15ClO3 and its molecular weight is 194.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
While primarily known for its agricultural uses, 2-butoxyethyl chloroacetate also finds applications in pharmaceuticals as a precursor for various active pharmaceutical ingredients (APIs). Its ability to form esters makes it valuable in synthesizing compounds that require specific functional groups for biological activity.
Environmental Applications
Recent studies have highlighted the potential of using this compound in bioremediation processes. For instance, certain bacterial strains have been identified that can degrade related compounds like 2-butoxyethanol, suggesting that derivatives like this compound could be utilized in environmental cleanup strategies .
Case Studies
Case Study 1: Triclopyr Production
A patent detailing the efficient synthesis of Triclopyr from this compound outlines a method that avoids solvent use during the reaction process, thus reducing costs and environmental impact . This method has been adopted by several chemical manufacturers aiming to optimize production efficiency.
Case Study 2: Environmental Bioremediation
Research conducted on bacterial strains capable of degrading solvents such as 2-butoxyethanol has implications for using chlorinated derivatives like this compound in bioremediation efforts . The ability to utilize these compounds as carbon sources for microbial growth indicates a potential pathway for detoxifying contaminated environments.
Propiedades
Número CAS |
5330-17-6 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
2-butoxyethyl 2-chloroacetate |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3 |
Clave InChI |
RXRRMKNUVQKPIQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)CCl |
SMILES canónico |
CCCCOCCOC(=O)CCl |
Key on ui other cas no. |
5330-17-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















